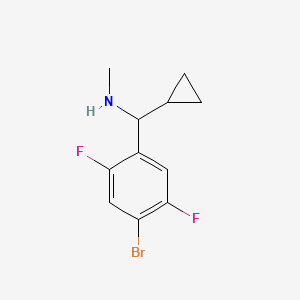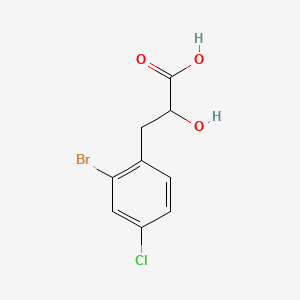![molecular formula C16H34ClN B13537576 [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride](/img/structure/B13537576.png)
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is a synthetic organic compound with the molecular formula C16H34ClN. This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and an ethyloctyl chain, and it is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopentane derivative.
Attachment of the Ethyloctyl Chain: The ethyloctyl chain is attached through an alkylation reaction, where an alkyl halide reacts with the cyclopentane derivative.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors and enzymes, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminocyclopentanemethylamine: A structurally similar compound with a cyclopentane ring and an aminomethyl group.
2-Aminoethyl methacrylate hydrochloride: Another compound with an aminomethyl group and a methacrylate moiety.
Uniqueness
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentane ring, aminomethyl group, and ethyloctyl chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H34ClN |
|---|---|
Molecular Weight |
275.9 g/mol |
IUPAC Name |
2-(cyclopentylmethyl)-4-ethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H33N.ClH/c1-3-5-8-14(4-2)11-16(13-17)12-15-9-6-7-10-15;/h14-16H,3-13,17H2,1-2H3;1H |
InChI Key |
JBOMVLCHWGRBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(CC1CCCC1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


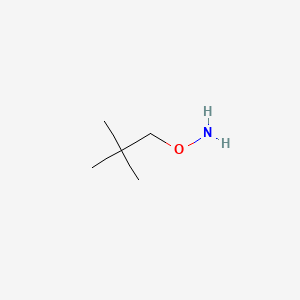

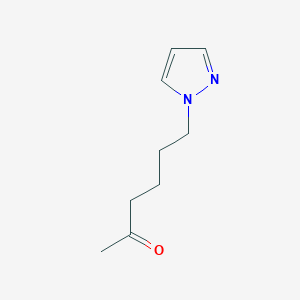
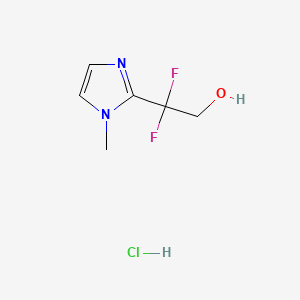


![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)

